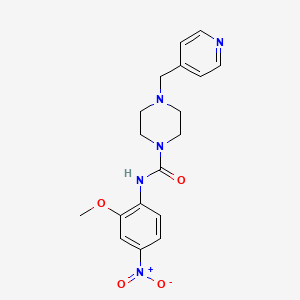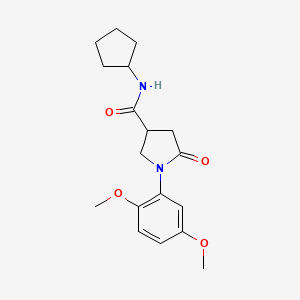![molecular formula C13H9F2NO2 B4791692 3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4791692.png)
3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one
Vue d'ensemble
Description
3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one, also known as DFP-1080, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in several cellular processes, including cell growth, differentiation, and apoptosis.
Applications De Recherche Scientifique
3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one has been extensively studied for its potential applications in scientific research. The compound has been shown to inhibit GSK-3β activity in vitro and in vivo, which makes it a promising tool for studying the role of this enzyme in various biological processes. Some of the scientific research applications of this compound include:
1. Cancer research: GSK-3β has been implicated in the development and progression of several types of cancer, including breast cancer, colon cancer, and leukemia. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, suggesting that it could be a potential therapeutic agent for cancer treatment.
2. Neurodegenerative diseases: GSK-3β has also been implicated in the pathogenesis of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases, suggesting that it could be a potential therapeutic agent for these conditions.
3. Diabetes: GSK-3β plays a role in insulin signaling and glucose metabolism, and its inhibition has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. This compound has been shown to improve glucose tolerance and insulin sensitivity in mice, suggesting that it could be a potential therapeutic agent for diabetes.
Mécanisme D'action
3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one is a potent and selective inhibitor of GSK-3β, which is a serine/threonine kinase that regulates several cellular processes by phosphorylating its substrates. GSK-3β has been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative diseases, and diabetes. The inhibition of GSK-3β by this compound leads to the activation of several downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including:
1. Inhibition of GSK-3β activity: this compound inhibits GSK-3β activity in vitro and in vivo, leading to the activation of downstream signaling pathways.
2. Anti-cancer effects: this compound inhibits the growth and proliferation of cancer cells in vitro and in vivo, suggesting that it could be a potential therapeutic agent for cancer treatment.
3. Neuroprotective effects: this compound improves cognitive function and reduces neuroinflammation in animal models of neurodegenerative diseases, suggesting that it could be a potential therapeutic agent for these conditions.
4. Anti-diabetic effects: this compound improves glucose tolerance and insulin sensitivity in mice, suggesting that it could be a potential therapeutic agent for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one has several advantages and limitations for lab experiments, including:
Advantages:
1. Selective inhibition: this compound is a potent and selective inhibitor of GSK-3β, which makes it a valuable tool for studying the role of this enzyme in various biological processes.
2. In vivo and in vitro activity: this compound has been shown to inhibit GSK-3β activity in vitro and in vivo, which makes it a valuable tool for studying the effects of GSK-3β inhibition in animal models.
3. Potential therapeutic applications: this compound has shown promising results in preclinical studies for several diseases, including cancer, neurodegenerative diseases, and diabetes, which makes it a potential therapeutic agent for these conditions.
Limitations:
1. Limited availability: this compound is a relatively new compound, and its availability is limited to a few research laboratories.
2. Toxicity: The toxicity of this compound has not been extensively studied, and its safety profile in humans is not known.
3. Limited clinical studies: There are limited clinical studies on the efficacy and safety of this compound in humans, which makes it difficult to assess its potential therapeutic applications.
Orientations Futures
3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one has several potential future directions, including:
1. Clinical trials: Further clinical trials are needed to assess the safety and efficacy of this compound in humans for the treatment of various diseases.
2. Combination therapy: this compound could be used in combination with other therapeutic agents to enhance its efficacy and reduce toxicity.
3. Development of analogs: Analog compounds of this compound could be developed to improve its potency, selectivity, and safety profile.
4. Mechanistic studies: Further mechanistic studies are needed to understand the downstream signaling pathways activated by GSK-3β inhibition by this compound and its potential effects on other cellular processes.
Conclusion:
In conclusion, this compound is a promising tool for studying the role of GSK-3β in various biological processes and has potential therapeutic applications for cancer, neurodegenerative diseases, and diabetes. The synthesis of this compound has been reported in several research articles, and its biochemical and physiological effects have been extensively studied in preclinical studies. However, further studies are needed to assess its safety and efficacy in humans and to understand its downstream signaling pathways and potential effects on other cellular processes.
Propriétés
IUPAC Name |
(E)-3-(2,4-difluoroanilino)-1-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c14-9-3-4-11(10(15)8-9)16-6-5-12(17)13-2-1-7-18-13/h1-8,16H/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEAKLUXZUBCOY-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=CNC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C=C/NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-(2-phenylethyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4791617.png)

![N-[2-(difluoromethoxy)-4-fluorophenyl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4791648.png)
![6-cyclopropyl-N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N,1-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4791651.png)
![N-(3-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea](/img/structure/B4791659.png)
![methyl 7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4791665.png)
![4-[4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4791676.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4791682.png)
![8-[4-(cyclopropylcarbonyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4791690.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B4791700.png)
![N-(2-methoxyethyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4791708.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B4791711.png)


